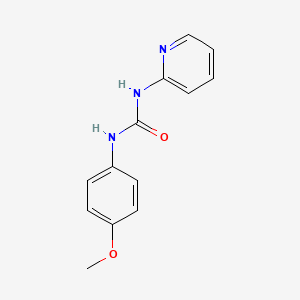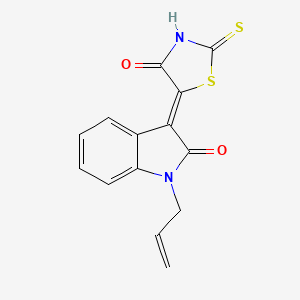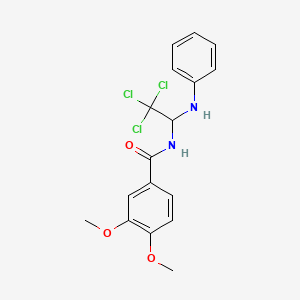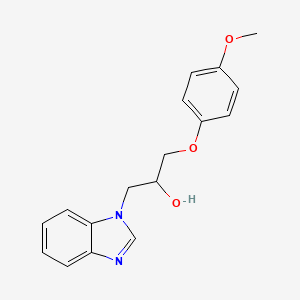
N-(4-methoxyphenyl)-N'-2-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-2-pyridinylurea, also known as MPUP, is a chemical compound that has been extensively studied in scientific research. MPUP is a potent and selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the brain and other tissues.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-2-pyridinylurea has been extensively studied in scientific research due to its potent and selective antagonist activity on the alpha7 nAChR. This receptor is involved in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases. N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-2-pyridinylurea binds to the alpha7 nAChR and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in the inhibition of the receptor's activity and downstream signaling pathways. The alpha7 nAChR is involved in the regulation of calcium influx and neurotransmitter release, which are important processes for neuronal communication and synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(4-methoxyphenyl)-N'-2-pyridinylurea also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, N-(4-methoxyphenyl)-N'-2-pyridinylurea has been shown to have a neuroprotective effect and can prevent neuronal cell death in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-N'-2-pyridinylurea has several advantages for use in lab experiments. It is a highly selective antagonist of the alpha7 nAChR, which allows for specific targeting of this receptor in studies. N-(4-methoxyphenyl)-N'-2-pyridinylurea is also relatively stable and can be easily synthesized in large quantities. However, N-(4-methoxyphenyl)-N'-2-pyridinylurea has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in some experimental settings. In addition, N-(4-methoxyphenyl)-N'-2-pyridinylurea has a relatively short half-life in vivo, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N'-2-pyridinylurea. One area of interest is the potential therapeutic applications of N-(4-methoxyphenyl)-N'-2-pyridinylurea in the treatment of Alzheimer's disease, schizophrenia, and nicotine addiction. Further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-N'-2-pyridinylurea in these conditions. Another area of interest is the development of more water-soluble derivatives of N-(4-methoxyphenyl)-N'-2-pyridinylurea, which could improve its effectiveness in some experimental settings. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-methoxyphenyl)-N'-2-pyridinylurea and its potential mechanisms of action.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-N'-2-pyridinylurea involves the reaction of 4-methoxyaniline and 2-pyridinecarboxylic acid with the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-11-7-5-10(6-8-11)15-13(17)16-12-4-2-3-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMUEPXTZYIYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-pyridin-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine](/img/structure/B5229798.png)

![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)
![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)